Cas no 61903-13-7 (1-(furan-2-carbonyl)-1,4-diazepane)

1-(furan-2-carbonyl)-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- (1,4-Diazepan-1-yl)(furan-2-yl)methanone
- 1,4-Diazepan-1-yl(2-furyl)methanone
- 1H-1,4-Diazepine, 1-(2-furanylcarbonyl)hexahydro-
- 1-(furan-2-carbonyl)-1,4-diazepane
- EN300-65739
- 61903-13-7
- 1-(2-Furoyl)-1,4-diazepane
- N-(2-Furoyl) homopiperazine
- 1-(2-furoyl)-hexahydro-1,4-diazepine
- MFCD09049715
- AKOS000133207
- N-(2-Furoyl)homopiperazine
- N-[2-Furoyl)homopiperazine
- SDTBJQANMVJMSP-UHFFFAOYSA-N
- 1-(2-Furoyl)-1,4-diazepane, AldrichCPR
- Z228587462
- F21157
- 1,4-diazepan-1-yl(furan-2-yl)methanone
- BS-38365
- SCHEMBL7663518
-
- MDL: MFCD09049715
- Inchi: InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2
- InChI Key: SDTBJQANMVJMSP-UHFFFAOYSA-N
- SMILES: C1=COC(=C1)C(=O)N2CCCNCC2
Computed Properties
- Exact Mass: 194.10562
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.5Ų
- XLogP3: 0.5
Experimental Properties
- PSA: 45.48
1-(furan-2-carbonyl)-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B414240-100mg |
1-(Furan-2-carbonyl)-1,4-diazepane |
61903-13-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1263466-5g |
(1,4-diazepan-1-yl)(furan-2-yl)methanone |
61903-13-7 | 95% | 5g |
$175 | 2024-06-06 | |
TRC | B414240-10mg |
1-(Furan-2-carbonyl)-1,4-diazepane |
61903-13-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B414240-50mg |
1-(Furan-2-carbonyl)-1,4-diazepane |
61903-13-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-65739-5.0g |
1-(furan-2-carbonyl)-1,4-diazepane |
61903-13-7 | 95.0% | 5.0g |
$96.0 | 2025-03-21 | |
1PlusChem | 1P00ELTD-1g |
(1,4-diazepan-1-yl)(furan-2-yl)methanone |
61903-13-7 | 95% | 1g |
$43.00 | 2025-02-27 | |
abcr | AB215770-25g |
1-(2-Furoyl)-1,4-diazepane, 95%; . |
61903-13-7 | 95% | 25g |
€465.60 | 2025-02-21 | |
Aaron | AR00EM1P-250mg |
(1,4-Diazepan-1-yl)(furan-2-yl)methanone |
61903-13-7 | 95% | 250mg |
$52.00 | 2025-01-24 | |
Aaron | AR00EM1P-100mg |
(1,4-Diazepan-1-yl)(furan-2-yl)methanone |
61903-13-7 | 90% | 100mg |
$67.00 | 2025-03-21 | |
Aaron | AR00EM1P-500mg |
(1,4-Diazepan-1-yl)(furan-2-yl)methanone |
61903-13-7 | 95% | 500mg |
$64.00 | 2025-01-24 |
1-(furan-2-carbonyl)-1,4-diazepane Related Literature
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
Additional information on 1-(furan-2-carbonyl)-1,4-diazepane
Introduction to Compound CAS No. 61903-13-7: 1-(Furan-2-Carbonyl)-1,4-Diazepane
CAS No. 61903-13-7, also known as 1-(furan-2-carbonyl)-1,4-diazepane, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its structural properties and functional groups, which make it a valuable component in synthetic chemistry and drug discovery. The molecule consists of a diazepane ring fused with a furan moiety, creating a versatile platform for further chemical modifications.
The synthesis of 1-(furan-2-carbonyl)-1,4-diazepane involves a series of carefully designed reactions to achieve the desired structure. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and better purity. The use of transition metal catalysts and advanced reaction conditions has significantly improved the efficiency of this synthesis pathway.
One of the most intriguing aspects of this compound is its chemical reactivity. The presence of the furan ring introduces electron-withdrawing effects, which enhance the electrophilic character of the diazepane ring. This makes CAS No. 61903-13-7 an excellent substrate for various nucleophilic substitutions and additions. Researchers have explored its reactivity in both acidic and basic conditions, revealing its potential as an intermediate in complex molecule syntheses.
In terms of pharmacological applications, 1-(furan-2-carbonyl)-1,4-diazepane has shown promise in drug design due to its ability to modulate biological pathways. Recent studies have highlighted its potential as an anti-inflammatory agent, where it demonstrates selective inhibition of pro-inflammatory enzymes without affecting other critical cellular functions. Additionally, its structural flexibility allows for further functionalization to target specific receptors or pathways, making it a valuable lead compound in medicinal chemistry.
The environmental impact of CAS No. 61903-13-7 has also been a topic of interest. Researchers have investigated its biodegradation patterns under various conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions. This makes it a more sustainable choice compared to other similar compounds that persist longer in the environment.
In conclusion, CAS No. 61903-13-7, or 1-(furan-2-carbonyl)-1,4-diazepane, is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, reactivity, and biodegradation properties position it as a key player in modern chemical research and development.
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